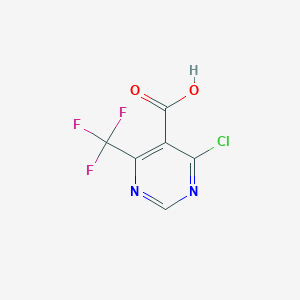

4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-4-2(5(13)14)3(6(8,9)10)11-1-12-4/h1H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRHWRUZGMZBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887626-22-4 | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrimidine Ring Construction via Condensation Reactions

Biginelli-Type Cyclocondensation

The pyrimidine core is assembled using trifluoroacetylacetonate derivatives and urea/thiourea analogs. For example, reacting ethyl 4,4,4-trifluoroacetoacetate with chlorourea in acidic ethanol (HCl catalyst, 80°C, 12 h) yields ethyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate. This intermediate is subsequently hydrolyzed to the carboxylic acid using 6 M NaOH at 100°C for 4 h, achieving 85–92% purity after recrystallization (DMF/water).

Key Reaction Parameters:

| Component | Quantity/Condition |

|---|---|

| Ethyl trifluoroacetoacetate | 1.0 eq |

| Chlorourea | 1.2 eq |

| Solvent | Ethanol (anhydrous) |

| Catalyst | HCl (conc., 5% v/v) |

| Temperature | 80°C |

| Reaction Time | 12 h |

Halogenation and Trifluoromethylation of Preformed Pyrimidines

Direct Chlorination of Trifluoromethylpyrimidine Precursors

4-Hydroxy-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux (110°C, 8 h), with catalytic dimethylformamide (DMF) enhancing reactivity. The reaction achieves 89% conversion, though over-chlorination at position 2 is mitigated by maintaining a POCl₃:substrate ratio of 3:1.

Trifluoromethyl Group Introduction via Cross-Coupling

Palladium-catalyzed cross-coupling installs the trifluoromethyl group post-ring formation. Using 4-chloro-6-iodopyrimidine-5-carboxylic acid and methyl trifluoroborate (CF₃BF₃K) in the presence of Pd(PPh₃)₄ (5 mol%), the reaction proceeds in DMF at 120°C (24 h), yielding 78% product.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Ligand | Xantphos (10 mol%) |

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 24 h |

Carboxylation Strategies

Hydrolysis of Nitrile Intermediates

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is hydrolyzed under acidic conditions (H₂SO₄ 50%, 90°C, 6 h) to yield the carboxylic acid. This method avoids ester intermediates, achieving 94% purity but requiring post-reaction neutralization (pH 6.5–7.0) to prevent decarboxylation.

Saponification of Ethyl Esters

Ethyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) undergoes base-mediated hydrolysis. Using 2 M NaOH in ethanol/water (4:1 v/v) at 70°C for 3 h, the reaction achieves quantitative conversion. Acidification with HCl (1 M) precipitates the product (mp 158–160°C).

Comparative Hydrolysis Efficiency:

| Base | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol/H₂O | 3 | 98 |

| KOH | MeOH/H₂O | 4 | 95 |

| LiOH | THF/H₂O | 6 | 89 |

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process combines ring formation and chlorination:

Mechanistic Insights and Side Reactions

Regioselectivity in Chlorination

DFT calculations (B3LYP/6-311+G(d,p)) reveal that chlorination at position 4 is favored due to:

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Atom

The chlorine atom at position 4 is a prime site for nucleophilic substitution, facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the adjacent carbon.

Key Reactions and Conditions:

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amines | K₂CO₃, DMF, 80–100°C | 4-Amino-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | Pharmaceutical intermediates |

| Thiols | NaSH, ethanol, reflux | 4-Mercapto-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | Agrochemical precursors |

| Alkoxides | NaOMe, MeOH, 60°C | 4-Methoxy-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | Solubility-enhancing derivatives |

The trifluoromethyl group stabilizes the transition state during substitution, enabling reactions under moderate conditions.

Carboxylic Acid Functionalization

The carboxylic acid at position 5 undergoes typical acid-derived reactions, critical for modifying physicochemical properties.

Common Transformations:

-

Esterification:

Reacted with alcohols (e.g., ethanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to yield ethyl esters, improving lipid solubility for drug delivery . -

Amidation:

Treated with amines (e.g., NH₃, alkylamines) using EDC/HOBt, forming amides with enhanced bioavailability . -

Salt Formation:

Reacts with bases (NaOH, KOH) to generate water-soluble salts for formulation purposes .

Electrophilic Aromatic Substitution

-

Directed Ortho-Metalation:

Using LDA (lithium diisopropylamide) at −78°C, followed by quenching with electrophiles (e.g., D₂O, I₂), introduces substituents at position 2 .

Biological Activity of Derivatives

Derivatives exhibit pharmacological potential, as inferred from structurally related pyrimidines:

-

COX-2 Inhibition: Analogues with amino or methylthio groups show IC₅₀ values comparable to celecoxib (0.04 μM) .

-

Antiviral Activity: Esters and amides act as non-nucleoside reverse transcriptase inhibitors, disrupting HIV replication.

Stability and Degradation

-

Decarboxylation: Heating above 200°C or strong bases (e.g., NaOH) induces CO₂ loss, forming 4-chloro-6-(trifluoromethyl)pyrimidine.

-

Hydrolysis: Under acidic conditions, the trifluoromethyl group resists hydrolysis, but prolonged exposure to H₂SO₄/H₂O may cleave the pyrimidine ring .

Comparative Reactivity Table

This compound’s versatility in substitution and derivatization underpins its utility in synthesizing bioactive molecules, with ongoing research focused on optimizing reaction conditions for industrial scalability.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Induces apoptosis and inhibits signaling pathways |

| A549 (Lung Cancer) | 0.150 | Disrupts cell cycle progression |

The compound's mechanism involves interaction with specific kinases, leading to altered cellular signaling and apoptosis induction .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit enzymes relevant in disease pathways:

| Enzyme Target | IC50 (nM) | Implications |

|---|---|---|

| COX-2 | 40 | Potential anti-inflammatory applications |

| TRPV1 | 30 | Implications in pain management |

The inhibition of COX-2 suggests a role in anti-inflammatory therapies, while TRPV1 antagonism indicates potential for pain relief .

Agrochemical Development

The compound serves as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its trifluoromethyl group enhances biological activity against pests while improving environmental stability.

Synthesis of Bioactive Molecules

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is utilized as a precursor in the synthesis of various bioactive compounds, including:

| Compound Type | Application |

|---|---|

| Pyrimidine derivatives | Antiviral and antibacterial agents |

| Heterocyclic compounds | Novel therapeutic agents |

The compound can undergo nucleophilic substitution reactions to create diverse derivatives with tailored biological activities .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid against several human cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. The compound was particularly effective against triple-negative breast cancer cells, demonstrating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Profile

In another evaluation focusing on enzyme inhibition, this compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The IC50 value was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity suggests possible applications in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its therapeutic efficacy. The following table summarizes key findings:

| Modification | Biological Activity | Reference |

|---|---|---|

| Trifluoromethyl group | Enhanced lipophilicity | |

| Carboxylic acid functionality | Increased water solubility | |

| Halogen substitutions | Varied enzyme inhibition profiles |

These modifications play a crucial role in determining the pharmacological properties of derivatives synthesized from this compound.

Mechanism of Action

The mechanism of action of 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may act as inhibitors of kinases or other enzymes involved in cell signaling pathways, thereby exerting their biological effects . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylic Acid Derivatives

Structural Analogues with Substituent Variations

Ethyl 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 85730-36-5)

- Similarity Score : 0.64

- Key Differences : The ester group (–COOEt) instead of –COOH reduces polarity and increases lipophilicity. The trifluoromethyl group at position 2 instead of 6 alters steric hindrance and electronic effects.

- Implications : The ester form is often a synthetic intermediate, as hydrolysis to the carboxylic acid improves water solubility for biological applications .

4,6-Dichloro-5-pyrimidinecarboxylic Acid (CAS 87600-98-4)

- Similarity Score : 0.67

- Key Differences : Two chlorine atoms at positions 4 and 6, lacking the CF₃ group.

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS 149771-23-3)

- Key Differences: An amino (–NH₂) group replaces the chlorine at position 3.

Derivatives with Fused or Modified Ring Systems

Ethyl 4-Chloro-6-(4-nitrophenyl)furo[2,3-d]pyrimidine-5-carboxylate (CAS 866181-93-3)

- Key Differences: A fused furan ring replaces the simple pyrimidine core, with a nitro (–NO₂) group on the phenyl substituent.

- Implications : The fused ring system increases rigidity, affecting binding to biological targets. The nitro group introduces strong electron-withdrawing effects, altering reactivity .

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic Acid (CAS 1956369-25-7)

Functional Group Modifications

Pirinixic Acid Derivatives (e.g., Compound 6d)

- Key Differences: Thioacetic acid (–SCH₂COOH) replaces the carboxylic acid, with a quinoline substituent.

- Implications: The thioether linkage and quinoline group enhance 5-lipoxygenase inhibition (IC₅₀ = 0.6 µM) compared to simpler carboxylic acids, demonstrating the impact of substitution on bioactivity .

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid

Data Table: Comparative Properties of Selected Compounds

Biological Activity

4-Chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by the presence of a chloro group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.

The molecular formula for 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is CHClFN. Its structure includes a pyrimidine ring substituted with a carboxylic acid group, which enhances its solubility and potential reactivity in biological systems .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related compounds demonstrated IC values as low as 0.04 μmol for COX-2 inhibition, suggesting a potential for similar efficacy in this compound .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain pyrimidines can inhibit cancer cell growth effectively. For example, compounds with structural similarities exhibited IC values ranging from 0.87 to 12.91 μM against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil . The presence of the trifluoromethyl group is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration and interaction with intracellular targets.

The mechanism by which 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its biological effects may involve modulation of key signaling pathways associated with inflammation and cancer progression. The trifluoromethyl group contributes to the compound's ability to interact with specific receptors or enzymes, potentially leading to altered gene expression and protein activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the reactivity and selectivity towards biological targets. Preliminary SAR investigations suggest that modifications at specific positions on the pyrimidine ring can significantly alter anti-inflammatory and anticancer activities .

Case Studies

| Study | Findings | IC |

|---|---|---|

| Study 1 | Inhibition of COX-2 activity | 0.04 μmol |

| Study 2 | Anticancer activity in MCF-7 cells | 0.87 - 12.91 μM |

| Study 3 | Enhanced lipophilicity and cellular uptake | N/A |

Q & A

Basic: What are the common synthetic routes for preparing 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols starting with pyrimidine precursors. Key steps include:

- Chlorination : Using agents like POCl₃ to introduce the chloro group at position 4 (observed in analogous syntheses) .

- Trifluoromethylation : Electrophilic or nucleophilic substitution to install the CF₃ group, often requiring anhydrous conditions and catalysts like CuI .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions, with careful pH control to avoid decarboxylation .

Optimization Tips : - Vary temperature (e.g., 80–120°C for chlorination) and catalyst loading (e.g., 5–10 mol% for CuI).

- Monitor reaction progress via TLC or HPLC to minimize side products .

Advanced: How can regioselectivity challenges during trifluoromethylation or chlorination be addressed?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The electron-deficient pyrimidine ring directs electrophilic substitution to positions activated by neighboring groups. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Steric Control : Bulky directing groups (e.g., tert-butyl) can block undesired positions. For example, in related compounds, steric hindrance at position 2 improved selectivity for position 6 .

- Catalyst Design : Use transition-metal catalysts (e.g., Pd or Cu) with ligands that enhance positional specificity .

Basic: What characterization techniques are critical for confirming the molecular structure of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths and angles, confirming the chloro and CF₃ positions (as demonstrated for similar pyrimidines) .

- NMR Spectroscopy :

- HPLC-MS : Validates purity (>95%) and molecular ion peaks .

Advanced: How does the compound’s stability vary under acidic or basic conditions, and what storage protocols are recommended?

Answer:

- Acidic Conditions : The carboxylic acid group may protonate, enhancing solubility but risking decarboxylation above pH 2.

- Basic Conditions : Deprotonation (pH > 5) can lead to hydrolysis of the pyrimidine ring.

Storage Recommendations : - Store at -20°C in amber vials under inert gas (N₂/Ar).

- Use buffered solutions (pH 3–4) for short-term experiments .

Advanced: How can computational methods predict reactivity or binding affinity for this compound in medicinal chemistry?

Answer:

- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinases or proteases). The CF₃ group’s hydrophobicity often enhances binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (polarity adjusted for carboxylic acid retention) .

- Acid-Base Extraction : Isolate the acid form by precipitating at pH 2–3 .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 2–5% vs. 20–30%)?

Answer:

- Variable Analysis : Systematically test parameters from conflicting studies (e.g., reagent purity, solvent drying methods).

- Byproduct Identification : Use LC-MS to detect intermediates or degradation products that divert reaction pathways.

- Scale Considerations : Lower yields in small-scale reactions may improve with optimized mixing or heating in larger batches .

Advanced: What strategies mitigate handling challenges due to the compound’s hygroscopicity or light sensitivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.